3-(2-(Pyrrolidin-1-yl)phenyl)acrylic acid
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Overview
Description
3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the phenyl group and subsequent introduction of the prop-2-enoic acid moiety. One common method involves the reaction of pyrrolidine with a suitable phenyl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced forms of the compound with saturated bonds
Substitution: Substituted phenyl derivatives
Scientific Research Applications
3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to interact with and inhibit specific enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Phenylpropanoic acids: Compounds such as cinnamic acid and its derivatives have similar structural features and are used in various chemical and biological applications.
Uniqueness
3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid is unique due to the combination of the pyrrolidine ring and the prop-2-enoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
(E)-3-(2-pyrrolidin-1-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO2/c15-13(16)8-7-11-5-1-2-6-12(11)14-9-3-4-10-14/h1-2,5-8H,3-4,9-10H2,(H,15,16)/b8-7+ |
InChI Key |
WODQCNKOJHKYOI-BQYQJAHWSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2/C=C/C(=O)O |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C=CC(=O)O |
Origin of Product |
United States |
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